N-allyl-5,6-dimethylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-allyl-5,6-dimethylpyrimidin-4-amine” involves enzymatic N-Allylation of primary and secondary amines using renewable cinnamic acids . This biocatalytic system comprises an initial carboxylate reduction step catalyzed by a carboxylic acid reductase to generate the corresponding α, β-unsaturated aldehyde in situ. This is followed by reductive amination of the aldehyde catalyzed by a bacterial reductive aminase to yield the corresponding allylic amine .Molecular Structure Analysis
The molecular structure of “N-allyl-5,6-dimethylpyrimidin-4-amine” consists of a pyrimidine ring substituted with two methyl groups at positions 5 and 6, an amine group at position 4, and an allyl group attached to the nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-allyl-5,6-dimethylpyrimidin-4-amine” include enzymatic allylic amination methods . These methods provide a sustainable route to these compounds but are often restricted to allylic primary amines .Physical And Chemical Properties Analysis
“N-allyl-5,6-dimethylpyrimidin-4-amine” appears as a light yellow to yellow powder or crystals .Scientific Research Applications
Synthesis of Key Intermediates
One application involves the synthesis of key intermediates for the development of pharmaceuticals. For example, compounds structurally related to N-allyl-5,6-dimethylpyrimidin-4-amine are used in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. A stereoselective process for this preparation was developed, demonstrating the importance of such compounds in efficient and selective synthesis (T. Fleck et al., 2003).
Heterocyclic Synthesis
N-allyl-5,6-dimethylpyrimidin-4-amine derivatives have been used in the synthesis of heterocycles. For instance, primary allyl amine derivatives from Baylis-Hillman adducts have been applied to generate 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones through robust reactions, showcasing the utility of these compounds in constructing complex heterocyclic structures (S. Nag et al., 2008).
Asymmetric Synthesis
The asymmetric synthesis of allylic amines represents another significant area of application. Asymmetric allylic amination reactions are crucial for introducing this functional group into various synthetic intermediates and bioactive agents. Developments in this field have provided a variety of strategies for the stereocontrolled construction of allylic amines, highlighting their widespread utility in modern synthetic organic chemistry (Rebecca L. Grange et al., 2016).
Antifungal Applications
Additionally, certain derivatives of dimethylpyrimidin, which are structurally related to N-allyl-5,6-dimethylpyrimidin-4-amine, have shown promising antifungal effects. These compounds have been synthesized and tested against various types of fungi, demonstrating their potential as antifungal agents. This application signifies the role of such compounds in developing new treatments for fungal infections (N. N. Jafar et al., 2017).
Gene Carrier Applications
In the field of biomedical engineering, guanidinylated poly(allyl amine) derivatives have been explored as gene carriers. The modification of poly(allyl amine) with guanidino groups enhances its ability to condense and protect plasmid DNA, forming nanoparticles for gene delivery. This application underscores the potential of N-allyl-5,6-dimethylpyrimidin-4-amine derivatives in non-viral gene therapy, offering a promising avenue for delivering therapeutic genes to target cells (Jiahui Yu et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 5,6-Dimethylpyrimidin-4-amine, indicates that it is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
5,6-dimethyl-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-7(2)8(3)11-6-12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRRENOBKDUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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